molecular formula C10H7BrFNO2 B12279383 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid CAS No. 2044706-91-2

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid

Cat. No.: B12279383
CAS No.: 2044706-91-2
M. Wt: 272.07 g/mol
InChI Key: AZKRPXBEQTYGPS-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of propionic acid, featuring a bromine and fluorine substituent on the phenyl ring, and a cyano group on the propionic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a benzene ring to obtain 5-bromo-2-fluorobenzene. This intermediate is then subjected to a cyanation reaction to introduce the cyano group. The final step involves the addition of a propionic acid chain through a series of reactions, such as Grignard reactions or Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to different targets. These interactions can affect biological pathways and processes, making the compound of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)-2-cyanopropionic Acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a cyano group on the propionic acid chain. This combination of functional groups imparts distinct chemical properties, such as reactivity and binding affinity, which can be leveraged in various scientific applications .

Properties

CAS No.

2044706-91-2

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-2-cyanopropanoic acid

InChI

InChI=1S/C10H7BrFNO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15)

InChI Key

AZKRPXBEQTYGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C#N)C(=O)O)F

Origin of Product

United States

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